

A Researcher's Guide to the Historical Synthesis of Dicarboxylic Acid Salts

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Compound of Interest

Compound Name: *Sodium malonate*

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An In-depth Technical Guide for Scientists and Drug Development Professionals

This whitepaper provides a comprehensive overview of seminal historical methods for the synthesis of dicarboxylic acid salts, offering researchers and drug development professionals a detailed look into the foundational chemistry that has paved the way for modern synthetic approaches. This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and workflows.

Introduction

Dicarboxylic acids and their salts are a cornerstone of organic chemistry, with wide-ranging applications from the synthesis of polymers and lubricants to their use as precursors in active pharmaceutical ingredients. The historical methods for their preparation, while often superseded by more modern techniques, offer valuable insights into the evolution of synthetic organic chemistry and can still find application in specific research contexts. This guide revisits these classical syntheses, providing the detailed technical information necessary for their reproduction and understanding.

Oxidation of Natural Products and Derivatives

One of the earliest approaches to synthesizing dicarboxylic acids involved the oxidative cleavage of readily available natural products. These methods, while often lacking the selectivity of modern techniques, were instrumental in the initial isolation and characterization of many dicarboxylic acids.

Azelaic Acid from Castor Oil

A classic historical method for the preparation of azelaic acid involves the oxidation of ricinoleic acid, the primary fatty acid found in castor oil.

Experimental Protocol: Oxidation of Ricinoleic Acid with Alkaline Permanganate

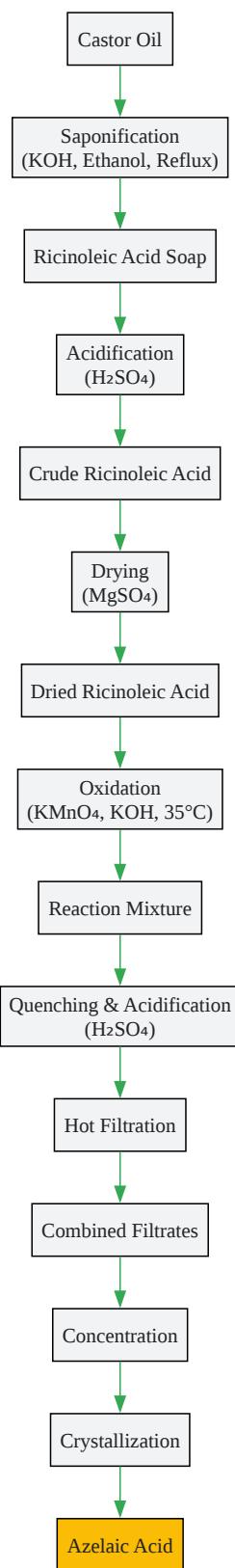
This procedure is adapted from Organic Syntheses.

- **Saponification of Castor Oil:** In a 3-liter flask equipped with a reflux condenser, a solution of 100 g of potassium hydroxide in 1 liter of 95% alcohol is prepared. To this, 500 g of castor oil is added. The mixture is refluxed for three hours.
- **Isolation of Ricinoleic Acid:** The resulting soap solution is poured into 3 liters of water and acidified with a solution of 100 cc of concentrated sulfuric acid in 300 cc of water. The liberated ricinoleic acid separates and is washed twice with warm water. The crude acid is then dried with 100 g of anhydrous magnesium sulfate and filtered. The yield of crude ricinoleic acid is approximately 480 g.
- **Oxidation:** A 12-liter round-bottomed flask is charged with 625 g (3.5 moles) of potassium permanganate and 7.5 liters of water at 35°C. A solution of 240 g (0.8 mole) of the dried ricinoleic acid in 1.6 liters of water containing 64 g of potassium hydroxide is prepared. This alkaline solution of ricinoleic acid is added in a single portion to the stirred permanganate solution.
- **Reaction Quenching and Work-up:** The temperature will rise to about 75°C. Stirring is continued for 30 minutes, or until the permanganate color disappears. The reaction mixture is then divided into two equal portions. Each portion is treated with a solution of 200 g of concentrated sulfuric acid in 600 cc of water.
- **Isolation of Azelaic Acid:** The mixture is heated on a steam bath for 15 minutes to coagulate the manganese dioxide, which is then filtered while hot. The manganese dioxide cake is boiled with 2 liters of water to extract any adhering azelaic acid. The combined filtrates are concentrated by evaporation.
- **Purification:** Upon cooling, crude azelaic acid crystallizes. This crude product (70-80 g) is recrystallized from boiling water to yield 48-55 g of purified azelaic acid.

Quantitative Data

Parameter	Value	Reference
Starting Material	Castor Oil	Organic Syntheses
Reagents	KOH, Ethanol, H ₂ SO ₄ , KMnO ₄	Organic Syntheses
Yield of Crude Ricinoleic Acid	~96%	Organic Syntheses
Yield of Crude Azelaic Acid	32-36% (based on ricinoleic acid)	Organic Syntheses
Melting Point	104-106°C	Organic Syntheses

Experimental Workflow



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Synthesis of Azelaic Acid from Castor Oil.

Suberic Acid from Cork

The name "suberic acid" is derived from the Latin word for cork, *suber*, from which it was first isolated by the nitric acid oxidation of cork.

Experimental Protocol: Nitric Acid Oxidation of Cork

Detailed historical protocols for this specific transformation are scarce in modern literature. The following is a generalized procedure based on historical accounts of similar oxidations.

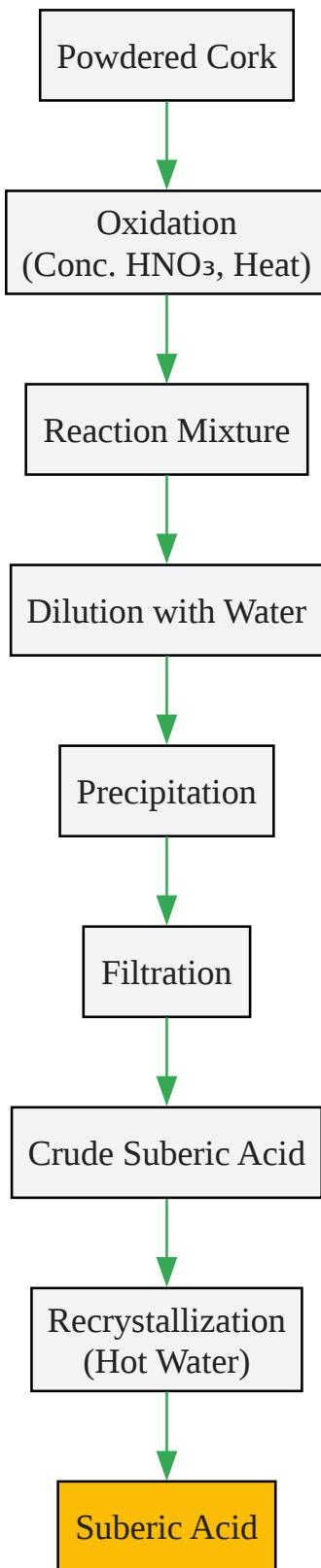
- Preparation of Cork: Cork is granulated or powdered to increase the surface area for reaction.
- Oxidation: The powdered cork is treated with an excess of concentrated nitric acid. The reaction is typically initiated by gentle heating.
- Reaction Control: The reaction can be vigorous, and cooling may be necessary to control the evolution of nitrogen oxides. The mixture is heated until the reaction subsides.
- Isolation of Suberic Acid: The reaction mixture is diluted with water and cooled. Suberic acid, being one of the less soluble dicarboxylic acids formed, will precipitate.
- Purification: The crude suberic acid is collected by filtration and purified by recrystallization from hot water.

Quantitative Data

Quantitative data for this specific historical method is not readily available in modern compilations. Yields were likely low and variable.

Parameter	Value
Starting Material	Cork
Reagent	Concentrated Nitric Acid
Product	Suberic Acid

Conceptual Workflow

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Synthesis of Suberic Acid from Cork.

Synthesis from Halogenated Precursors and Cyanide

A common historical strategy for the synthesis of dicarboxylic acids involved the reaction of α,ω -dihaloalkanes with cyanide salts, followed by hydrolysis of the resulting dinitriles.

Glutaric Acid from 1,3-Dibromopropane

This method provides a straightforward route to glutaric acid from a readily available dihalide.

Experimental Protocol: Hydrolysis of Trimethylene Cyanide

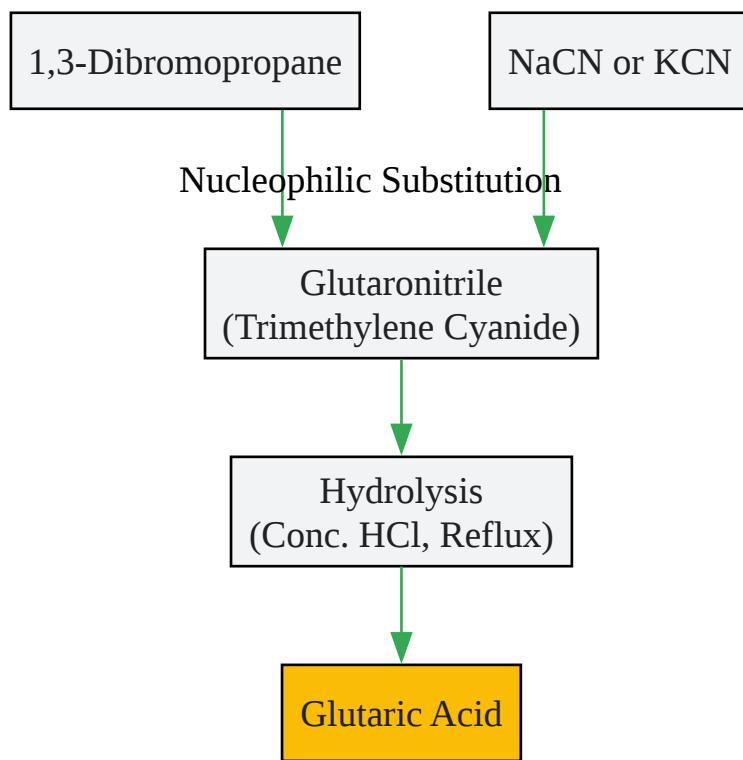
This procedure is adapted from Organic Syntheses.

- Preparation of Trimethylene Cyanide: (Note: This is a precursor preparation) A mixture of 1,3-dibromopropane and an aqueous solution of sodium or potassium cyanide is heated to effect the nucleophilic substitution. The resulting trimethylene cyanide (glutaronitrile) is isolated by extraction.
- Hydrolysis: In a flask equipped with a reflux condenser, 100 g (1.06 moles) of trimethylene cyanide and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18) are combined.
- Reaction: The mixture is refluxed for approximately four hours.
- Isolation of Crude Product: The solution is evaporated to dryness, preferably under reduced pressure. The dry residue, a mixture of glutaric acid and ammonium chloride, is obtained.
- Extraction and Purification: The residue is extracted with three portions of boiling ether. The combined ether extracts are concentrated, and then 1 liter of benzene is added. The mixture is heated until the glutaric acid dissolves.
- Crystallization: Upon cooling in an ice-salt bath, glutaric acid crystallizes. A first crop of 103-105 g is typically obtained. Concentration of the filtrate yields a second crop of 13-14 g.

Quantitative Data

Parameter	Value	Reference
Starting Material	Trimethylene Cyanide	Organic Syntheses
Reagent	Concentrated HCl	Organic Syntheses
Total Yield	83-85%	Organic Syntheses
Melting Point	97-98°C	Organic Syntheses

Reaction Pathway

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Synthesis of Glutaric Acid via Nitrile Hydrolysis.

Electrolytic Methods: The Kolbe and Brown-Walker Reactions

Electrolysis of carboxylate salts provides a unique method for carbon-carbon bond formation and was historically significant for the synthesis of longer-chain dicarboxylic acids from shorter ones.

The Kolbe Electrolysis

The Kolbe electrolysis involves the anodic oxidation of a carboxylate, leading to a radical intermediate that dimerizes. When applied to the salt of a dicarboxylic acid monoester, this is known as the Brown-Walker synthesis.

Experimental Protocol: Brown-Walker Synthesis of Diethyl Sebacate

This is a representative procedure for the synthesis of a dicarboxylic acid ester via the Brown-Walker reaction, starting from the half-ester of adipic acid.

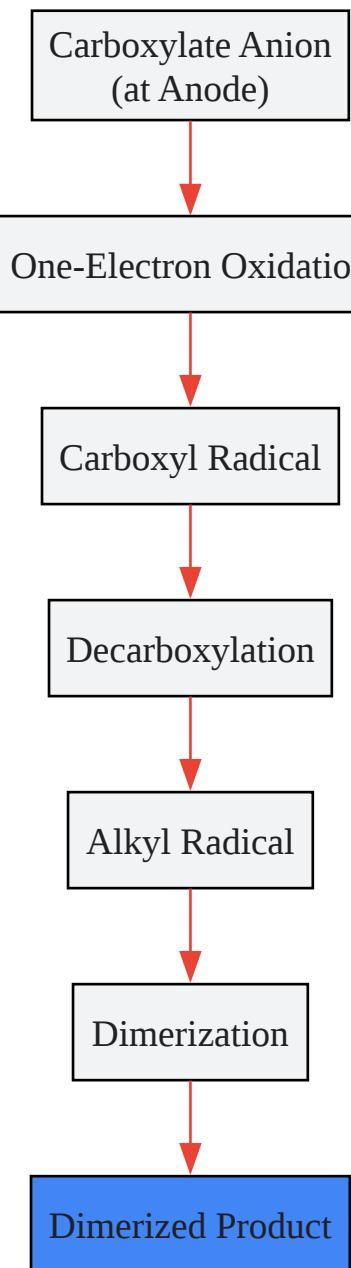
- Preparation of the Electrolyte: A solution of the potassium salt of the mono-ester of adipic acid (potassium ethyl adipate) is prepared in a suitable solvent, typically a mixture of water and an alcohol like ethanol.
- Electrolysis: The electrolysis is carried out in an undivided cell with platinum electrodes. A constant current is passed through the solution.
- Reaction Monitoring: The progress of the reaction can be monitored by the evolution of hydrogen at the cathode and carbon dioxide at the anode.
- Work-up: After the electrolysis is complete, the reaction mixture is made alkaline to saponify any remaining starting material. The diethyl sebacate is then extracted with a suitable organic solvent.
- Purification: The extracted ester is purified by distillation under reduced pressure. The corresponding dicarboxylic acid salt can be obtained by subsequent hydrolysis.

Quantitative Data

Yields for Kolbe and Brown-Walker reactions can be variable and are sensitive to reaction conditions.

Parameter	Value
Starting Material	Potassium Ethyl Adipate
Product	Diethyl Sebacate
Typical Yield	45-60%
Electrodes	Platinum
Solvent	Ethanol/Water

Reaction Mechanism



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Mechanism of the Kolbe Electrolysis.

Other Notable Historical Syntheses

Adipic Acid by Nitric Acid Oxidation of Cyclohexanol

A historically significant industrial method for the production of adipic acid involves the oxidation of cyclohexanol (or a mixture of cyclohexanol and cyclohexanone) with nitric acid.

Experimental Protocol

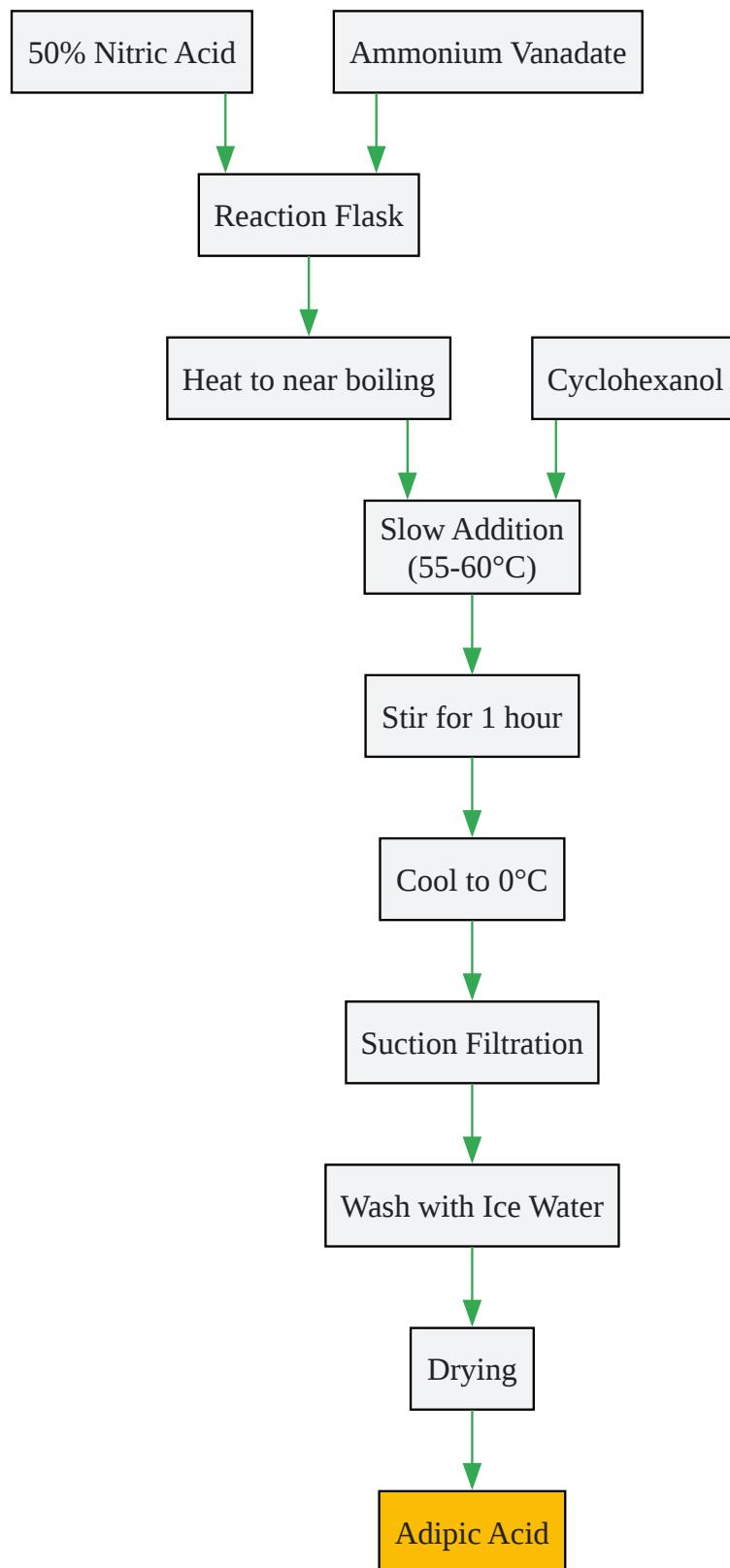
This procedure is adapted from Organic Syntheses.

- **Reaction Setup:** In a 5-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, 2100 g of 50% nitric acid is placed.
- **Initiation:** The acid is heated to near boiling, and 1 g of ammonium vanadate is added as a catalyst. After starting the stirrer, 40-50 drops of cyclohexanol are added to initiate the reaction, as indicated by the evolution of nitrogen oxides.
- **Addition of Cyclohexanol:** The remainder of 500 g (5 moles) of cyclohexanol is added slowly, maintaining the reaction temperature between 55-60°C by external cooling.
- **Completion and Crystallization:** After the addition is complete, stirring is continued for one hour. The mixture is then cooled to about 0°C.
- **Isolation:** The precipitated adipic acid is collected by suction filtration, washed with ice water, and dried.

Quantitative Data

Parameter	Value	Reference
Starting Material	Cyclohexanol	Organic Syntheses
Reagents	50% Nitric Acid, Ammonium Vanadate	Organic Syntheses
Yield	58-60% (crude)	Organic Syntheses
Melting Point	146-149°C (crude)	Organic Syntheses

Experimental Workflow



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Synthesis of Adipic Acid from Cyclohexanol.

Malonic Acid from Chloroacetic Acid

The synthesis of malonic acid from chloroacetic acid via a cyanoacetic acid intermediate is a classic example of carbon chain extension followed by hydrolysis.

Experimental Protocol

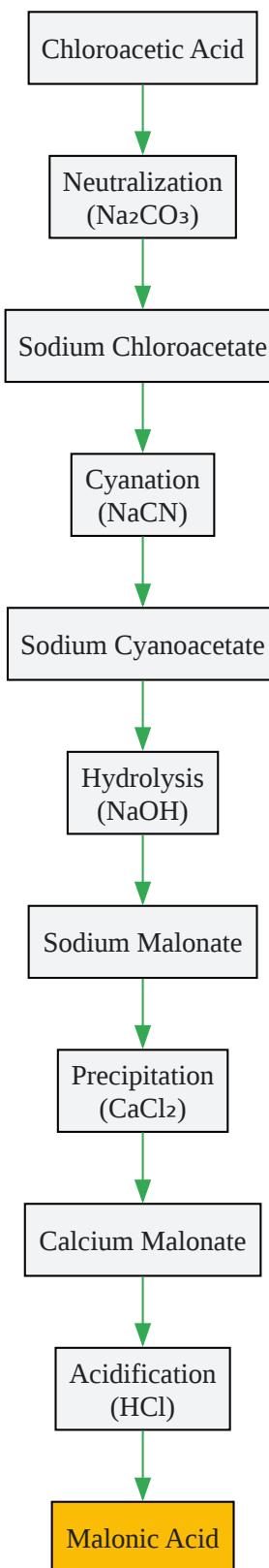
This procedure is adapted from Organic Syntheses.

- Neutralization: In a 5-liter flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 cc of water, warmed to 50°C, and neutralized with 290 g (2.7 moles) of anhydrous sodium carbonate.
- Cyanation: A solution of 294 g (6 moles) of sodium cyanide in 750 cc of water is prepared, warmed to 55°C, and then cooled. This is added to the sodium chloroacetate solution with rapid mixing and cooling. The temperature is then raised to 100-105°C and held for one hour.
- Hydrolysis: The solution containing sodium cyanoacetate is cooled to 35°C, and a solution of 240 g (6 moles) of sodium hydroxide in 500 cc of water is added. The temperature is maintained at 100°C for four hours.
- Isolation of Calcium Malonate: A hot solution of 600 g of anhydrous calcium chloride in 1.8 liters of water is added to the hot **sodium malonate** solution. Calcium malonate precipitates.
- Conversion to Malonic Acid: The calcium malonate is collected, washed, and then treated with hydrochloric acid to liberate malonic acid.
- Extraction and Purification: The malonic acid is extracted with ether, and the ether is evaporated to yield the product.

Quantitative Data

Parameter	Value	Reference
Starting Material	Chloroacetic Acid	Organic Syntheses
Reagents	Na ₂ CO ₃ , NaCN, NaOH, CaCl ₂ , HCl	Organic Syntheses
Yield	65-70%	Organic Syntheses
Melting Point	130°C or higher	Organic Syntheses

Reaction Pathway

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Synthesis of Malonic Acid from Chloroacetic Acid.

Summary of Quantitative Data

The following tables summarize the key quantitative data for the historical synthesis methods discussed in this guide, allowing for easy comparison.

Table 1: Synthesis of Azelaic, Suberic, and Sebacic Acids

Dicarboxylic Acid	Starting Material	Key Reagents	Yield	Melting Point (°C)
Azelaic Acid	Castor Oil	KOH, H ₂ SO ₄ , KMnO ₄	32-36%	104-106
Suberic Acid	Cork	Conc. HNO ₃	Low (variable)	141-144
Sebacic Acid	Castor Oil	NaOH (alkali fusion)	~50%	131-134.5

Table 2: Synthesis of Adipic, Pimelic, and Glutaric Acids

Dicarboxylic Acid	Starting Material	Key Reagents	Yield	Melting Point (°C)
Adipic Acid	Cyclohexanol	50% HNO ₃ , (NH ₄)VO ₃	58-60%	146-149 (crude)
Pimelic Acid	Cyclohexanone	Ethyl Oxalate, NaOEt, NaOH	65-73 g from 196 g cyclohexanone	103.5-104
Glutaric Acid	1,3-Dibromopropane	KCN, HCl	83-85%	97-98

Table 3: Synthesis of Malonic Acid

Dicarboxylic Acid	Starting Material	Key Reagents	Yield	Melting Point (°C)
Malonic Acid	Chloroacetic Acid	Na ₂ CO ₃ , NaCN, NaOH	65-70%	≥130

Conclusion

The historical methods for the synthesis of dicarboxylic acid salts, while in many cases supplanted by more efficient and sustainable modern techniques, represent a rich tapestry of chemical ingenuity. This guide has provided a detailed examination of several of these foundational syntheses, offering not only the procedural details necessary for their replication but also a glimpse into the evolution of organic synthesis. For the contemporary researcher, an understanding of these classical methods can provide a deeper appreciation of the field and may even inspire novel synthetic strategies.

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Phone: (601) 213-4426
Email: info@benchchem.com